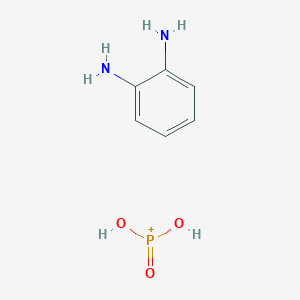
benzene-1,2-diamine;dihydroxy(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is a compound that combines the properties of benzene-1,2-diamine and dihydroxy(oxo)phosphanium. Benzene-1,2-diamine, also known as o-phenylenediamine, is an aromatic amine with the formula C6H8N2. It is commonly used in the synthesis of various organic compounds. Dihydroxy(oxo)phosphanium is a phosphorus-containing compound that can act as a ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diamine typically involves the reduction of o-nitroaniline using reducing agents such as iron powder and hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
For the preparation of dihydroxy(oxo)phosphanium, a common method involves the reaction of phosphorus trichloride with water, followed by oxidation with hydrogen peroxide. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of benzene-1,2-diamine involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst. This method is preferred due to its high yield and efficiency . Dihydroxy(oxo)phosphanium is produced on an industrial scale by the controlled hydrolysis of phosphorus trichloride, followed by oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form 1,2-diaminocyclohexane.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Dihydroxy(oxo)phosphanium can participate in:
Coordination Reactions: It can act as a ligand, forming complexes with transition metals.
Oxidation-Reduction Reactions: It can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-diaminocyclohexane.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of benzene-1,2-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form stable complexes with transition metals, which can then participate in catalytic processes. Dihydroxy(oxo)phosphanium acts as a ligand, coordinating with metal centers and influencing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2-diamine: Similar in structure but lacks the phosphorus component.
Dihydroxy(oxo)phosphanium: Similar in structure but lacks the aromatic amine component
Uniqueness
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is unique due to its combination of aromatic amine and phosphorus-containing ligand properties. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse coordination complexes .
Eigenschaften
CAS-Nummer |
477740-26-4 |
|---|---|
Molekularformel |
C6H10N2O3P+ |
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
benzene-1,2-diamine;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C6H8N2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H-,1,2,3)/p+1 |
InChI-Schlüssel |
OYNQUAKSHDGFPD-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C(=C1)N)N.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


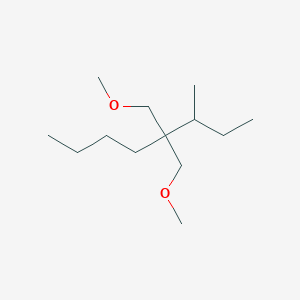
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
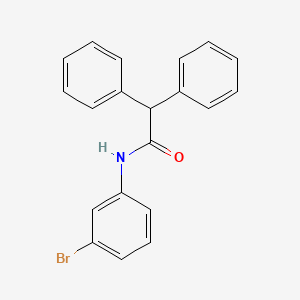
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
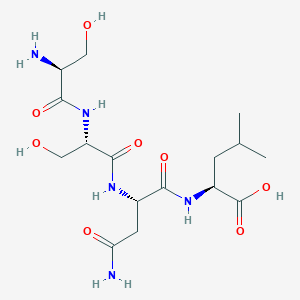
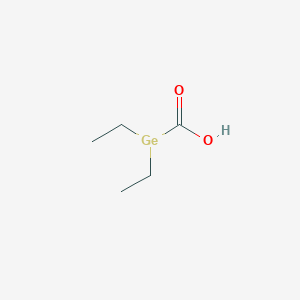
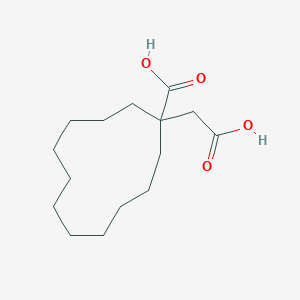
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
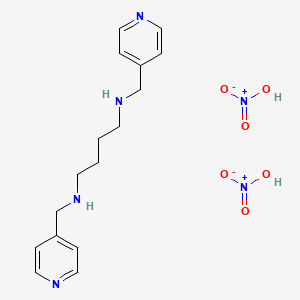
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

